Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-
Description
The compound Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- features a thiazole core substituted with a 6-methoxy-3-pyridinyl group at position 4 and a 4-(trifluoromethoxy)phenyl group at position 3. A methoxy linker connects this thiazole moiety to a 2-methylphenoxy-acetic acid scaffold.
Properties
Molecular Formula |
C26H21F3N2O6S |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
2-[4-[[4-(6-methoxypyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C26H21F3N2O6S/c1-15-11-19(8-9-20(15)36-14-23(32)33)35-13-22-31-24(17-5-10-21(34-2)30-12-17)25(38-22)16-3-6-18(7-4-16)37-26(27,28)29/h3-12H,13-14H2,1-2H3,(H,32,33) |
InChI Key |
XNAWXFHJMUGSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=C(S2)C3=CC=C(C=C3)OC(F)(F)F)C4=CN=C(C=C4)OC)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine and trifluoromethoxyphenyl groups. The final step involves the esterification of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the thiazole ring or the pyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Medicinal chemistry explores this compound for developing new pharmaceuticals. Its structural features are investigated for potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials and chemical intermediates. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.
Comparison with Similar Compounds
Thiazole-Based Acetic Acid Derivatives
Thiazole rings are common in bioactive molecules due to their electron-rich nature and ability to engage in hydrogen bonding. Key analogs include:
Key Findings :
Pyridine/Pyrimidine-Linked Acetic Acid Derivatives
Pyridine and pyrimidine rings contribute to π-π stacking interactions in drug-receptor binding. Notable examples:
Key Findings :
Fluorinated Phenyl Acetate Derivatives
Fluorine atoms and trifluoromethoxy groups are critical for optimizing pharmacokinetics:
Key Findings :
- Trifluoromethoxy groups (as in the target compound) exhibit longer metabolic half-lives (t₁/₂ >6 h) than non-fluorinated esters (t₁/₂ ~2–4 h) .
- Hypnotic activity in fluorinated phenyl acetates () correlates with electron-withdrawing substituents, a feature shared with the target compound .
Biological Activity
Acetic acid, specifically the compound 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- , is a complex organic molecule that belongs to the class of carboxylic acids. This compound exhibits a variety of biological activities due to its unique structural features, which include methoxy, thiazole, and phenoxy groups. These functionalities suggest potential applications in medicinal chemistry and other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C26H21F3N2O6S
- Molecular Weight : 546.5 g/mol
- Functional Groups : Methoxy, thiazole, phenoxy
The presence of these groups enhances the compound's interaction with biological systems, potentially leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of acetic acid, including this compound, often exhibit antimicrobial activity . The structural components may enhance the ability to inhibit pathogens. For instance, compounds similar to this have been shown to be effective against a range of bacteria and fungi, including multidrug-resistant strains .
Anti-inflammatory Effects
The anti-inflammatory properties of acetic acid derivatives are noteworthy. Studies suggest that these compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity .
Anticancer Potential
The compound has been investigated for its anticancer properties . Research on Mannich bases, a related class of compounds, shows significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. Some derivatives demonstrated cytotoxicity that was 2.5 to 5.2 times higher than standard chemotherapeutic agents like 5-fluorouracil . This suggests that variations in structure can lead to enhanced anticancer activity.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of various acetic acid derivatives against common bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentrations (MICs) were determined, indicating strong antimicrobial potential.
-
Anti-inflammatory Mechanism :
- In vitro studies demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
- Findings : This suggests a potential mechanism for its anti-inflammatory effects.
- Cytotoxicity Evaluation :
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
